

An In-depth Technical Guide to 4-Decanone

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Compound of Interest		
Compound Name:	4-Decanone	
Cat. No.:	B1582152	Get Quote

This technical guide provides a comprehensive overview of **4-decanone**, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the chemical formula $C_{10}H_{20}O$ is systematically named decan-4-one according to IUPAC nomenclature.[1] It is an aliphatic ketone, also referred to by various synonyms.

Identifier Type	Identifier
IUPAC Name	decan-4-one
Synonyms	n-Propyl n-hexyl ketone, Hexyl propyl ketone, Propyl hexyl ketone
CAS Number	624-16-8
Molecular Formula	C10H20O
SMILES	CCCCCC(=0)CCC
InChlKey	MKJDUHZPLQYUCB-UHFFFAOYSA-N

Physicochemical Properties



4-Decanone is a colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.

Property	Value	Notes
Molecular Weight	156.27 g/mol	[3]
Melting Point	-9 to -5 °C	at 760 mmHg[2]
Boiling Point	205 to 207 °C	at 760 mmHg[2]
Density	~0.82 g/cm³	at 20 °C
Vapor Pressure	0.211 mmHg	at 25 °C (estimated)[2]
Flash Point	71.1 °C	(estimated)[2]
Water Solubility	131 mg/L	at 25 °C (estimated)[2]
logP (o/w)	3.200	[2]
Appearance	Colorless to pale yellow liquid	[2]

Experimental Protocols: Synthesis of 4-Decanone

The synthesis of **4-decanone** can be effectively achieved through a two-step process involving the formation of the precursor alcohol, 4-decanol, via a Grignard reaction, followed by its oxidation to the corresponding ketone.

Step 1: Synthesis of 4-Decanol via Grignard Reaction

This protocol outlines the synthesis of 4-decanol from butanal and hexylmagnesium bromide.

Materials:

- Magnesium turnings
- 1-Bromohexane
- Anhydrous diethyl ether



- Butanal
- Saturated aqueous ammonium chloride solution
- · Anhydrous magnesium sulfate

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of hexylmagnesium bromide.
- Reaction with Butanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
- Quenching and Work-up: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
- Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-decanol. The crude product can be further purified by vacuum distillation.

Step 2: Oxidation of 4-Decanol to 4-Decanone

This protocol describes the oxidation of the secondary alcohol, 4-decanol, to **4-decanone** using pyridinium chlorochromate (PCC).

Materials:

- 4-Decanol (from Step 1)
- Pyridinium chlorochromate (PCC)



- Anhydrous dichloromethane (DCM)
- · Celite or silica gel

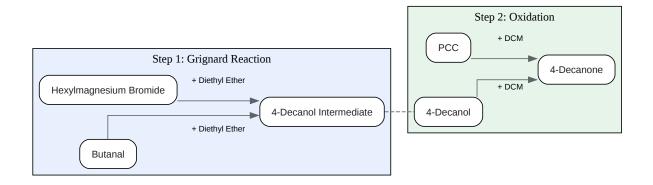
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend PCC and a small amount of celite or silica gel in anhydrous DCM.
- Addition of Alcohol: Dissolve 4-decanol in anhydrous DCM and add it to the PCC suspension in one portion.
- Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and
 filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with
 additional diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude 4decanone. The product can be purified by flash chromatography or distillation.

Diagrams and Visualizations Synthesis Workflow of 4-Decanone

The following diagram illustrates the two-step synthesis of **4-decanone**.





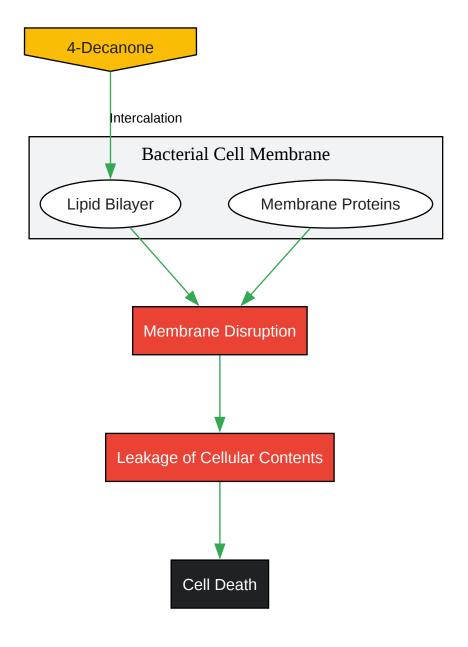
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Caption: Synthetic pathway for **4-decanone** production.

Proposed Antimicrobial Mechanism of Action

While specific signaling pathways for **4-decanone** have not been elucidated, the proposed mechanism of action for aliphatic ketones involves the disruption of the microbial cell membrane.





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Caption: Proposed mechanism of membrane disruption.

Biological Activity

There is limited specific data on the antimicrobial and antifungal activities of **4-decanone**. However, studies on other aliphatic ketones, such as 2-nonanone, 2-decanone, and 2-undecanone, which are found in essential oils, have demonstrated antimicrobial properties.[4] The primary mechanism of action is believed to be the disruption of the cell membrane's integrity. The lipophilic nature of these ketones allows them to intercalate into the lipid bilayer,



leading to increased membrane fluidity and permeability, leakage of essential intracellular components, and ultimately cell death.

Further research is required to quantify the specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of **4-decanone** against various bacterial and fungal strains to fully assess its potential as a drug development candidate.

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